
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate various chemical reactions, particularly in the field of organic chemistry. Its unique structure, which includes a phosphanyl group and a tetrafluoroborate counterion, makes it a valuable tool for researchers and industrial chemists.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate typically involves the reaction of a chiral amine with a diphenylphosphine compound. The process often includes the following steps:
Formation of the Chiral Amine: The chiral amine is synthesized through a series of reactions, starting from commercially available starting materials.
Reaction with Diphenylphosphine: The chiral amine is then reacted with diphenylphosphine under controlled conditions to form the desired phosphine ligand.
Addition of Tetrafluoroboric Acid: Finally, tetrafluoroboric acid is added to the reaction mixture to form the tetrafluoroborate salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligand can undergo substitution reactions, where the phosphanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce a variety of reduced phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its role in the synthesis of chiral drugs makes it valuable for medicinal chemistry.
Industry: The compound is used in various industrial processes, including the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which (S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate exerts its effects involves its ability to coordinate with metal centers. The phosphine ligand forms a complex with a metal catalyst, which then facilitates various chemical transformations. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it a powerful tool in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in various chemical reactions.
Diphenylphosphinobutane: Another chiral phosphine ligand with similar applications.
Phosphine Oxides: Oxidized derivatives of phosphine ligands.
Uniqueness
(S)-1-(Diphenylphosphanyl)-3,3-dimethylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral structure and the presence of the tetrafluoroborate counterion. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound for researchers and industrial chemists.
Eigenschaften
Molekularformel |
C18H25BF4NP |
|---|---|
Molekulargewicht |
373.2 g/mol |
IUPAC-Name |
[(2S)-1-diphenylphosphanyl-3,3-dimethylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C18H24NP.BF4/c1-18(2,3)17(19)14-20(15-10-6-4-7-11-15)16-12-8-5-9-13-16;2-1(3,4)5/h4-13,17H,14,19H2,1-3H3;/q;-1/p+1/t17-;/m1./s1 |
InChI-Schlüssel |
GKQQHRNLFXFBPA-UNTBIKODSA-O |
Isomerische SMILES |
[B-](F)(F)(F)F.CC(C)(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


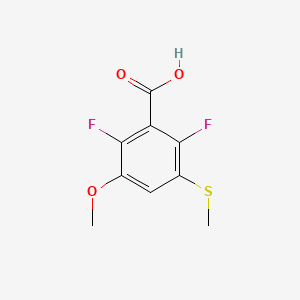
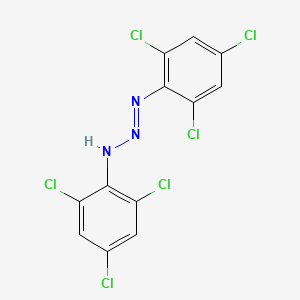
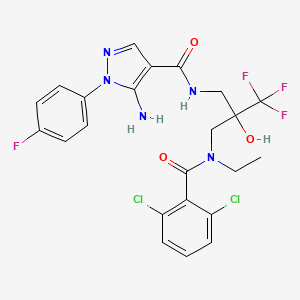
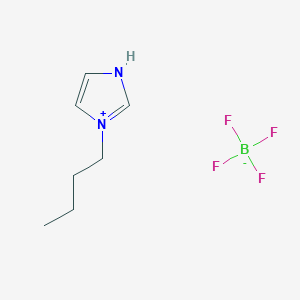

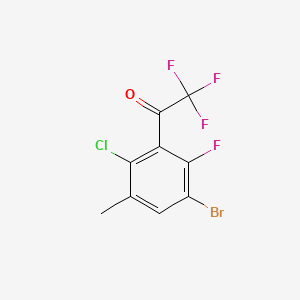
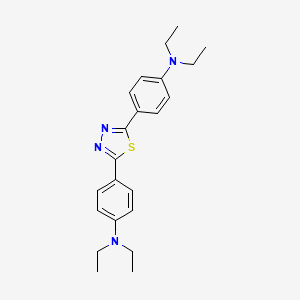
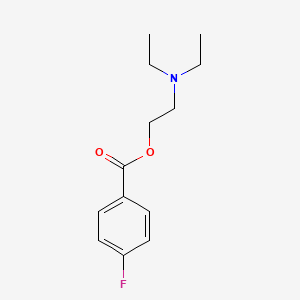
![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
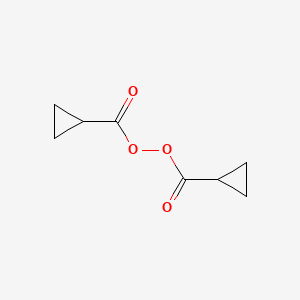
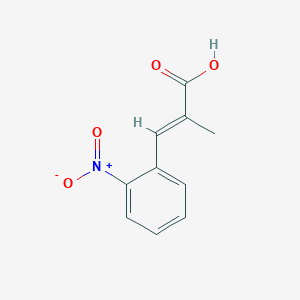
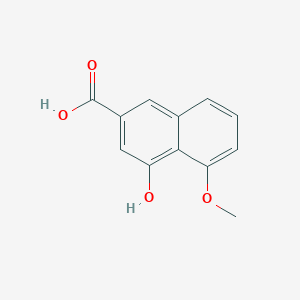
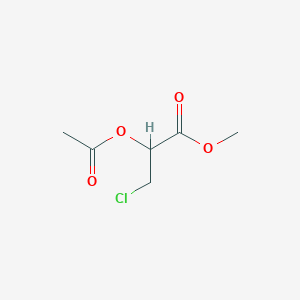
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)
